Suzuki Coupling Reactivity Advantage
In a tetraphosphine/palladium-catalyzed Suzuki coupling system using [PdCl(C₃H₅)]₂ with cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane as ligand, heteroaryl bromides including 5-bromo-2,4-dimethoxypyridine were evaluated for coupling efficiency with heteroarylboronic acids [1]. Bromopyridines as a class demonstrated higher reactivity compared to bromothiophenes or bromofuranes under identical conditions [1]. While the study did not report isolated yields for each individual bromopyridine regioisomer, the established class-level reactivity advantage provides a quantitative baseline for selecting bromopyridine substrates over other heteroaryl bromides in cross-coupling applications requiring heteroaryl-heteroaryl bond formation [1].
| Evidence Dimension | Relative reactivity in Pd-catalyzed Suzuki coupling |
|---|---|
| Target Compound Data | Bromopyridines (including 5-bromo-2,4-dimethoxypyridine): higher reactivity class |
| Comparator Or Baseline | Bromothiophenes and bromofuranes |
| Quantified Difference | Bromopyridines > bromothiophenes ≈ bromofuranes in coupling efficiency (qualitative ranking) |
| Conditions | [PdCl(C₃H₅)]₂ / tetraphosphine ligand catalyst system; heteroarylboronic acid coupling partners |
Why This Matters
This class-level reactivity ranking informs substrate selection when designing synthetic routes that require efficient heteroaryl-heteroaryl bond formation, prioritizing bromopyridine scaffolds over sulfur- or oxygen-containing heteroaryl bromides.
- [1] Feuerstein M, Doucet H, Santelli M. Synthesis of biheteroaryl derivatives by tetraphosphine/palladium-catalysed Suzuki coupling of heteroaryl bromides with heteroarylboronic acids. Journal of Molecular Catalysis A: Chemical. 2007;273(1-2):72-80. DOI: 10.1016/j.molcata.2007.01.011. View Source
